molecular formula C12H17IN2O5 B144691 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate CAS No. 134759-23-2

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate

Cat. No. B144691
M. Wt: 396.18 g/mol
InChI Key: GRNALJOZUYFKSS-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate” is a chemical compound. It is an analogue of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides .

Scientific Research Applications

1. Synthesis of Heterobifunctional Coupling Agents

A study by (Reddy et al., 2005) outlines the synthesis of a heterobifunctional coupling agent critical for chemoselective conjugation of proteins and enzymes. This synthesis process, involving the compound of interest, is vital for developing various biochemical applications, especially in protein chemistry.

2. Role in Food Chemistry

In the realm of food chemistry, (Globisch et al., 2016) identified a derivative of the compound in peanuts. This study highlights its presence in food items, potentially impacting food quality and safety.

3. Electropolymerization in Material Science

A novel application in material science is described by (Carbas et al., 2012), focusing on the synthesis and electropolymerization of a terthiophene monomer bearing a moiety related to our compound. This research is significant in developing new materials with specific electrical properties.

4. Use in Fluorescent Labeling

(Crovetto et al., 2008) synthesized a derivative for labeling amine residues in biopolymers. This is crucial in biological and medical research for tracking and analyzing various biomolecules.

5. Synthesis of Pyridine Substituted Amino Acids

Research by (Shilin et al., 2019) reports the synthesis of amino acid derivatives using a compound structurally similar to the one . This has implications in the development of new pharmaceuticals and biochemicals.

6. Transdermal Permeation Enhancers

A study by (Farsa et al., 2010) explored derivatives of hexanoic acid for their use as transdermal permeation enhancers, which is critical in the field of pharmaceuticals, particularly in drug delivery systems.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2-iodoacetyl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNALJOZUYFKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402606
Record name N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate

CAS RN

134759-23-2
Record name 2,5-Dioxo-1-pyrrolidinyl 6-[(2-iodoacetyl)amino]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134759-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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